molecular formula C26H32N4O3S B1193790 VU6007705

VU6007705

Número de catálogo: B1193790
Peso molecular: 480.63
Clave InChI: YUMBEWHZSRMENI-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU6007705 is a pan-Gαq/11-coupled muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) designed to enhance acetylcholine (ACh) signaling by increasing ACh binding affinity and cooperativity across M1, M3, and M5 mAChR subtypes . Structurally, it features an N-propyl substitution on a benzimidazole core, which distinguishes it from earlier analogs like VU0488129 (N-ethyl substitution) . Unlike traditional orthosteric agonists, VU6007705 exhibits minimal intrinsic agonist activity but robustly potentiates ACh responses through allosteric mechanisms .

Key characteristics:

  • Mechanism: Enhances ACh binding affinity (α > 1) and cooperativity (β ≈ 1) without altering maximal ACh efficacy .
  • Structural Motif: N-propyl chain modification optimizes cooperativity compared to shorter alkyl derivatives .

Propiedades

Fórmula molecular

C26H32N4O3S

Peso molecular

480.63

Nombre IUPAC

(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O3S/c1-2-14-30(25-9-5-7-19-6-3-4-8-23(19)25)26(31)20-12-15-29(16-13-20)34(32,33)22-10-11-24-21(17-22)18-27-28-24/h3-4,6,8,10-11,17-18,20,25H,2,5,7,9,12-16H2,1H3,(H,27,28)/t25-/m1/s1

Clave InChI

YUMBEWHZSRMENI-RUZDIDTESA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N(CCC)[C@@H]4CCCC5=C4C=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VU-6007705;  VU 6007705;  VU6007705

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Differences

Compound Structural Modifications Key Functional Properties
VU6007705 N-propyl substitution on benzimidazole core High cooperativity (αβ > 100) across M1/M3/M5; no effect on maximal ACh response .
VU0488129 N-ethyl substitution Moderate ACh potency enhancement; weak cooperativity (αβ < 50) and no subtype selectivity .
VU6007438 Deuterated analog of VU0488129 Similar to VU0488129 but reduced M5 mAChR affinity; retained M1/M3 activity .
VU6007678 4-fluoro-indole + N-propyl extension High cooperativity (αβ > 100) + potentiation of ACh signaling efficacy; robust allosteric agonist activity .
ML380 Parent compound (M5-preferring PAM) Binds all Gq-coupled mAChRs but only activates M1/M5; weak M3 potentiation (αβ < 10) .
VU6008555 Undisclosed structural changes Comparable to VU6007705 in cooperativity (αβ > 100) but distinct binding kinetics .

Functional Data Table

Parameter VU6007705 VU0488129 VU6007678 ML380
ACh Affinity (α) >100-fold increase ~10-fold increase >100-fold increase <10-fold increase
Cooperativity (β) ~1 (no efficacy change) ~1 (no efficacy change) >1 (efficacy enhanced) ~1 (M1/M5 only)
Subtype Selectivity Pan-Gαq/11 (M1/M3/M5) Pan-Gαq/11 (M1/M3/M5) Pan-Gαq/11 (M1/M3/M5) M5 > M1 > M3
Allosteric Agonism None None Robust None

Research Findings and Key Insights

Receptor-Specific Effects

  • M3/M5 mAChRs: After phenoxybenzamine (PBZ) treatment, VU6007705 significantly enhances maximal ACh responses (P = 0.022 for both subtypes), suggesting context-dependent efficacy modulation .
  • Comparative Potency : VU6007705, VU6007678, and VU6008555 exhibit up to 60-fold higher cooperativity than ML380 at Gq-coupled mAChRs, despite similar receptor affinity .

Mechanistic Distinctions

  • Cooperativity vs. Efficacy : VU6007705’s activity is driven by ACh affinity enhancement (α), whereas VU6007678 uniquely potentiates both affinity (α) and efficacy (β) due to its fluorinated indole core .
  • Subtype Selectivity : Selectivity in this series arises from differential cooperativity rather than receptor binding affinity. For example, ML380 binds all Gq-coupled mAChRs but activates only M1/M5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU6007705
Reactant of Route 2
Reactant of Route 2
VU6007705

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.